molecular formula C12H12F13NO2 B12741942 1-Octanaminium, N-(carboxymethyl)-N,N-dimethyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, hydroxide, inner salt CAS No. 145441-31-2

1-Octanaminium, N-(carboxymethyl)-N,N-dimethyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, hydroxide, inner salt

Cat. No.: B12741942
CAS No.: 145441-31-2
M. Wt: 449.21 g/mol
InChI Key: GAEUOVYQCKBCJA-UHFFFAOYSA-N
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Description

1-Octanaminium, N-(carboxymethyl)-N,N-dimethyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, hydroxide, inner salt is a specialized chemical compound known for its unique structure and properties. This compound is part of the class of quaternary ammonium compounds and is characterized by the presence of a long alkyl chain and multiple fluorine atoms, which impart distinct chemical and physical properties.

Preparation Methods

The synthesis of 1-Octanaminium, N-(carboxymethyl)-N,N-dimethyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, hydroxide, inner salt typically involves the following steps:

    Quaternization Reaction: The starting material, octylamine, undergoes a quaternization reaction with dimethyl sulfate to form N,N-dimethyloctylamine.

    Carboxymethylation: The resulting N,N-dimethyloctylamine is then reacted with chloroacetic acid to introduce the carboxymethyl group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Octanaminium, N-(carboxymethyl)-N,N-dimethyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, hydroxide, inner salt undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions .

Scientific Research Applications

1-Octanaminium, N-(carboxymethyl)-N,N-dimethyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, hydroxide, inner salt has a wide range of scientific research applications:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.

    Biology: The compound is employed in biological studies for its antimicrobial properties and its ability to disrupt cell membranes.

    Industry: The compound is used in the formulation of specialty coatings, lubricants, and cleaning agents due to its unique surface-active properties.

Mechanism of Action

The mechanism of action of 1-Octanaminium, N-(carboxymethyl)-N,N-dimethyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, hydroxide, inner salt involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications, where the compound targets bacterial cell membranes, causing cell death .

Comparison with Similar Compounds

Similar compounds to 1-Octanaminium, N-(carboxymethyl)-N,N-dimethyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, hydroxide, inner salt include:

    Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound used as a surfactant and antimicrobial agent.

    Dodecylbenzenesulfonic acid: A surfactant with similar applications in detergents and cleaning agents.

    Perfluorooctanoic acid (PFOA): A fluorinated compound with applications in industrial processes and materials.

The uniqueness of this compound lies in its combination of a long alkyl chain, multiple fluorine atoms, and a quaternary ammonium group, which impart distinct surface-active and antimicrobial properties .

Properties

CAS No.

145441-31-2

Molecular Formula

C12H12F13NO2

Molecular Weight

449.21 g/mol

IUPAC Name

2-[dimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)azaniumyl]acetate

InChI

InChI=1S/C12H12F13NO2/c1-26(2,5-6(27)28)4-3-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h3-5H2,1-2H3

InChI Key

GAEUOVYQCKBCJA-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CC(=O)[O-]

Origin of Product

United States

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